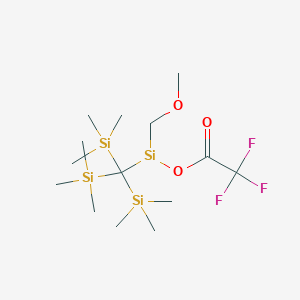
CID 78069438
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier CID 78069438 is a chemical entity with significant interest in various scientific fields
Vorbereitungsmethoden
The synthesis of CID 78069438 involves specific synthetic routes and reaction conditions. The preparation methods include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reaction conditions for the synthesis of this compound typically involve controlled temperature, pressure, and pH levels. These conditions are optimized to ensure the highest yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using advanced chemical engineering techniques. The process is designed to be cost-effective and environmentally friendly, ensuring the sustainable production of the compound.
Analyse Chemischer Reaktionen
CID 78069438 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions. The major products formed from this reaction depend on the nature of the oxidizing agent and the reaction conditions.
Reduction: Reduction reactions involving this compound typically use reducing agents such as hydrogen gas or metal hydrides. The products formed from these reactions are influenced by the choice of reducing agent and reaction conditions.
Substitution: Substitution reactions involving this compound can occur under various conditions, leading to the formation of different products. Common reagents used in these reactions include halogens, acids, and bases.
Wissenschaftliche Forschungsanwendungen
CID 78069438 has a wide range of scientific research applications, including:
Chemistry: In chemistry, the compound is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions. It is also used in the development of new drugs and therapies.
Medicine: The compound has potential applications in medicine, particularly in the treatment of certain diseases and conditions. It is being investigated for its therapeutic properties and potential as a drug candidate.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it valuable in manufacturing processes.
Wirkmechanismus
The mechanism of action of CID 78069438 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Eigenschaften
Molekularformel |
C14H32F3O3Si4 |
|---|---|
Molekulargewicht |
417.74 g/mol |
InChI |
InChI=1S/C14H32F3O3Si4/c1-19-11-21(20-12(18)13(15,16)17)14(22(2,3)4,23(5,6)7)24(8,9)10/h11H2,1-10H3 |
InChI-Schlüssel |
QVUNMWPGIMWCMH-UHFFFAOYSA-N |
Kanonische SMILES |
COC[Si](C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C)OC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















